Antibacterial agent 199

Descripción

Propiedades

IUPAC Name |

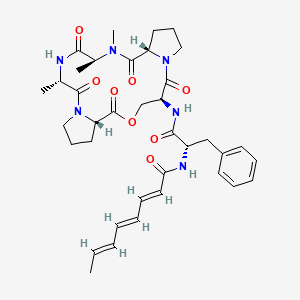

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDXSUFDIAGURI-YTFXDNJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Antibacterial Agent 199

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 199, also identified as A-54556B and Compound 2, is a member of the acyldepsipeptide (ADEP) class of antibiotics. Its mechanism of action represents a paradigm shift from traditional antibiotics that target essential bacterial processes like cell wall, protein, or DNA synthesis. Instead, Antibacterial agent 199 acts as a potent activator of the caseinolytic protease (ClpP), a highly conserved serine protease in bacteria. By allosterically activating ClpP, the agent dysregulates normal cellular proteolysis, leading to the uncontrolled degradation of proteins, ultimately resulting in bacterial cell death. This guide provides a comprehensive technical overview of the mechanism of action of Antibacterial agent 199, including its molecular interactions, quantitative activity, and the detailed experimental protocols used for its characterization.

Core Mechanism of Action: Dysregulation of ClpP Protease

The primary molecular target of Antibacterial agent 199 is the caseinolytic protease ClpP. In its natural state, ClpP is a tightly regulated protease that forms a barrel-shaped tetradecamer consisting of two heptameric rings. The active sites are located within a central chamber, and access to this chamber is restricted by N-terminal loops that form axial pores. The activity of ClpP is normally governed by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA, which recognize, unfold, and translocate specific protein substrates into the ClpP proteolytic chamber in an ATP-dependent manner.

Antibacterial agent 199 circumvents this regulatory mechanism. It binds to hydrophobic pockets on the apical surfaces of the ClpP complex, at the interface between adjacent ClpP subunits[1][2]. This binding event induces a significant conformational change in the ClpP tetradecamer, leading to the opening of the axial pores[3]. This "open-gate" conformation allows for the unregulated influx and degradation of proteins within the cell.

The uncontrolled proteolysis initiated by the Antibacterial agent 199-ClpP complex has several downstream consequences that contribute to its bactericidal activity:

-

Degradation of Nascent Polypeptide Chains: The activated ClpP can degrade unfolded or partially folded proteins, including nascent polypeptide chains emerging from the ribosome.

-

Targeting of Essential Proteins: One of the critical targets of the dysregulated ClpP is FtsZ, a key protein involved in bacterial cell division[4]. The degradation of FtsZ leads to the inhibition of cytokinesis and results in the formation of long, filamentous bacterial cells[4].

-

General Cellular Stress: The widespread and indiscriminate degradation of cellular proteins disrupts essential metabolic and regulatory pathways, leading to a general state of cellular stress and eventual lysis.

The mechanism of action is visually represented in the following signaling pathway diagram.

Quantitative Data Presentation

The antibacterial efficacy of Antibacterial agent 199 has been quantified against a range of bacterial pathogens. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 - 1.0 |

| Staphylococcus aureus (MRSA) | Various clinical isolates | Positive | 1.0 - 2.0 |

| Streptococcus pneumoniae | Clinical isolate | Positive | 0.25 |

| Neisseria meningitidis | Clinical isolate | Negative | 0.5 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Antibacterial agent 199.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Antibacterial agent 199 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Protocol:

-

Bacterial Inoculum Preparation:

-

Streak the bacterial strain for isolation on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for S. aureus) and incubate at 37°C for 18-24 hours.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution of Antibacterial Agent 199:

-

Prepare a stock solution of Antibacterial agent 199 in dimethyl sulfoxide (B87167) (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (MHB + inoculum, no agent) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Antibacterial agent 199 at which there is no visible growth (turbidity)[5].

-

In Vitro ClpP Activation Assay

The activation of ClpP by Antibacterial agent 199 can be monitored using a fluorogenic peptide substrate. The cleavage of the substrate by activated ClpP results in an increase in fluorescence.

Workflow for ClpP Activation Assay

Protocol:

-

Reagents and Buffers:

-

Purified recombinant ClpP protein.

-

Antibacterial agent 199 stock solution in DMSO.

-

Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC or Z-Gly-Gly-Leu-AMC).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

-

Assay Procedure:

-

In a 96-well black microtiter plate, prepare a 50 µL reaction mixture containing assay buffer, a fixed concentration of ClpP (e.g., 200 nM), and varying concentrations of Antibacterial agent 199. Include a control with DMSO only.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of the agent to ClpP.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., to a final concentration of 200 µM) to each well.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).

-

Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

The initial rate of the reaction (v₀) is determined from the linear portion of the fluorescence versus time plot.

-

Plot the initial rates against the corresponding concentrations of Antibacterial agent 199 to determine the concentration required for half-maximal activation (AC₅₀).

-

Conclusion

Antibacterial agent 199 represents a novel class of antibiotics with a unique mechanism of action that involves the hyperactivation of the ClpP protease. This dysregulation of cellular proteolysis is a potent and effective means of killing a range of bacterial pathogens, including drug-resistant strains. The detailed understanding of its molecular interactions and the availability of robust experimental protocols for its characterization are crucial for the further development and optimization of this promising antibacterial agent. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. song.korea.ac.kr [song.korea.ac.kr]

- 4. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antibacterial Agent 199: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological activity of Antibacterial Agent 199, also known as A-54556B, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at this potent acyldepsipeptide (ADEP) antibiotic, a member of a class of compounds with a unique mechanism of action against challenging bacterial pathogens.

Antibacterial Agent 199 is a natural product first isolated from the fermentation broth of Streptomyces hawaiiensis. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as various anaerobic bacteria. Its novel mechanism involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled protein degradation and subsequent bacterial cell death. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and development in this promising area of antibacterial drug discovery.

Discovery and Isolation

Antibacterial Agent 199 (A-54556B) was first identified and isolated from the fermentation products of Streptomyces hawaiiensis. The discovery process involved standard fermentation techniques followed by a systematic purification process to isolate the active antibacterial components.

Experimental Protocol: Fermentation and Isolation

1. Fermentation:

-

A culture of Streptomyces hawaiiensis is grown in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and essential mineral salts.

-

The fermentation is carried out in large-scale fermentors with controlled temperature, pH, and aeration to optimize the production of the A-54556 antibiotics.

-

The fermentation broth is harvested after a sufficient incubation period, typically several days, when the concentration of the antibiotic complex is at its maximum.

2. Isolation and Purification:

-

The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the A-54556 complex. This typically involves:

-

Silica gel chromatography.

-

Reverse-phase high-performance liquid chromatography (HPLC) to separate the different A-54556 factors.

-

-

The fractions containing A-54556B (Antibacterial agent 199) are identified by their characteristic spectroscopic data (NMR, MS) and antibacterial activity.

Total Synthesis of Antibacterial Agent 199 (A-54556B)

The total synthesis of A-54556B has been achieved, providing a chemical route to this complex natural product and enabling the generation of analogs for structure-activity relationship studies. The synthesis involves the assembly of a 16-membered depsipeptide core.[1]

Experimental Protocol: Total Synthesis

A detailed, step-by-step synthesis protocol is outlined in the work by Hinzen et al. (2006) and further elaborated in subsequent publications on acyldepsipeptide synthesis. The general strategy involves:

-

Synthesis of Protected Amino Acid and Hydroxy Acid Building Blocks: Preparation of the constituent amino acids and the hydroxy acid with appropriate protecting groups.

-

Linear Depsipeptide Assembly: Stepwise coupling of the building blocks to form the linear precursor of the macrocycle.

-

Macrolactamization: Cyclization of the linear precursor to form the 16-membered ring. This is a critical step, and various coupling reagents can be employed.

-

Deprotection and Acylation: Removal of the protecting groups and final acylation of the terminal amine to yield the target molecule, A-54556B.

Biological Activity and Mechanism of Action

Antibacterial Agent 199 exerts its bactericidal effect through a novel mechanism of action: the activation of the caseinolytic protease ClpP. In its natural state, ClpP activity is tightly regulated by associated ATPases. A-54556B binds to ClpP, causing a conformational change that dysregulates its proteolytic activity. This leads to the uncontrolled degradation of essential cellular proteins, ultimately resulting in bacterial cell death.

Signaling Pathway: ClpP Activation

Quantitative Data

The following tables summarize the key quantitative data for Antibacterial Agent 199 (A-54556B).

| Parameter | Value | Target |

| Binding Affinity (Kd) | 0.7 µM | Caseinolytic protease (ClpP) |

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 0.5 µg/mL |

| Neisseria meningitidis | 0.5 µg/mL |

Experimental Protocols for Biological Assays

ClpP Activation Assay (Fluorescence-based)

This assay measures the ability of a compound to activate ClpP, leading to the degradation of a fluorescently labeled substrate.

Materials:

-

Purified ClpP enzyme

-

Fluorescently labeled casein (e.g., FITC-casein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl)

-

Test compound (A-54556B)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, ClpP enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorescently labeled casein substrate.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).

-

The rate of fluorescence increase is proportional to the ClpP activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (S. aureus, S. pneumoniae, N. meningitidis)

-

Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Test compound (A-54556B)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to the final desired concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours (incubation conditions may vary depending on the bacterial species, e.g., S. pneumoniae and N. meningitidis require an enriched CO2 atmosphere).

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

This technical guide provides a foundational understanding of Antibacterial Agent 199 (A-54556B). The detailed protocols and data presented herein are intended to support further investigation into this promising class of antibiotics and accelerate the development of new therapies to combat antibiotic resistance.

References

Unveiling the Chemical Landscape of Antibacterial Agent 199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Antibacterial agent 199, a compound demonstrating notable antibacterial efficacy. The information is compiled from publicly available scientific data to facilitate further research and development in the field of antibacterial drug discovery.

Chemical and Physical Properties

Antibacterial agent 199, also identified as Compound 2 and Antibiotic A-54556B, is a molecule with significant potential in combating bacterial infections. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C37H48N6O8 | PubChem[1] |

| Molecular Weight | 704.8 g/mol | PubChem[1] |

| Synonyms | Compound 2, Antibiotic A-54556B, A-54556 Factor B | MedChemExpress[2], PubChem[1] |

| ChEMBL ID | CHEMBL3342325 | PubChem[1] |

| PubChem CID | 102079728 | PubChem[1] |

Mechanism of Action and Biological Activity

Antibacterial agent 199 functions as an activator of the caseinolytic protease (ClpP), an important enzyme in bacterial protein homeostasis.[3] The activation of ClpP leads to unregulated proteolysis within the bacterial cell, ultimately resulting in cell death. The binding affinity of the agent to ClpP has been quantified with a dissociation constant (Kd) of 0.7 μM.[3]

In Vitro Antibacterial Spectrum

The compound has demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, are detailed in the table below.

| Bacterial Strain | Gram Stain | MIC (μg/mL) | Source |

| Staphylococcus aureus | Positive | 16 | MedChemExpress[3] |

| Streptococcus pneumoniae | Positive | 0.5 | MedChemExpress[3] |

| Neisseria meningitidis | Negative | 0.5 | MedChemExpress[3] |

Experimental Protocols

While specific, detailed experimental protocols for Antibacterial agent 199 are not exhaustively available in the public domain, this section outlines generalized methodologies for key assays relevant to its characterization.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.

Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The plate is incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Generalized Protocol:

-

Preparation of Antibacterial Agent Stock Solution: Dissolve Antibacterial agent 199 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium) directly in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibacterial agent. Include positive (no agent) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae).

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

ClpP Activation Assay

The activation of ClpP by Antibacterial agent 199 can be monitored using a fluorogenic peptide substrate.

Principle: In the presence of an activator, ClpP will cleave a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

Generalized Protocol:

-

Reagents:

-

Purified ClpP enzyme

-

Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Antibacterial agent 199 stock solution

-

-

Assay Procedure:

-

In a 96-well black microtiter plate, add the assay buffer.

-

Add varying concentrations of Antibacterial agent 199 to the wells.

-

Add the purified ClpP enzyme to all wells except for the negative control.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a defined period.

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each concentration of Antibacterial agent 199. The dissociation constant (Kd) can be determined by fitting the concentration-response data to a suitable binding model.

Visualizations

Logical Workflow for In Vitro Evaluation

The following diagram illustrates a logical workflow for the initial in vitro evaluation of a novel antibacterial agent like "Antibacterial agent 199".

Caption: A logical workflow for the in vitro evaluation of a novel antibacterial agent.

References

In Vitro Efficacy of Teixobactin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teixobactin (B611279) is a novel depsipeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Discovered from the previously unculturable soil bacterium Eleftheria terrae, teixobactin represents a new class of antibiotics with a unique mechanism of action that has, to date, shown no detectable development of resistance in vitro.[1][4] This document provides a comprehensive overview of the in vitro efficacy of teixobactin, detailing its antimicrobial activity, mechanism of action, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Potency

Teixobactin demonstrates remarkable bactericidal activity against a wide range of Gram-positive bacteria. Its efficacy extends to clinically significant pathogens that are often difficult to treat due to acquired resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values of teixobactin and its derivatives against various Gram-positive bacteria.

Table 1: MIC of Teixobactin against Pathogenic Microorganisms

| Organism and Genotype | Teixobactin MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 |

| Staphylococcus aureus (MRSA) | 0.25 |

| Enterococcus faecalis (VRE) | 0.5 |

| Enterococcus faecium (VRE) | 0.5 |

| Streptococcus pneumoniae (penicillinR) | ≤0.03 |

| Streptococcus pyogenes | 0.06 |

| Streptococcus agalactiae | 0.12 |

| Viridans group streptococci | 0.12 |

| Bacillus anthracis | 0.005 |

| Clostridium difficile | 0.005 |

| Propionibacterium acnes | 0.08 |

| Mycobacterium tuberculosis H37Rv | 0.125 |

Data sourced from supplementary information in Ling et al., 2015.

Table 2: MICs of Teixobactin Derivatives Against Reference and Resistant Strains

| Bacterial Strain | Derivative 3 (µg/mL) | Derivative 4 (µg/mL) | Derivative 5 (µg/mL) | Vancomycin (µg/mL) | Ampicillin (µg/mL) |

| S. aureus ATCC 29213 | 4 | 2 | 2 | 1 | 0.5 |

| B. subtilis ATCC 6051 | 4 | 2 | 0.5 | 1 | 0.5 |

| MRSA (Clinical Isolate 1) | 32 | 4 | 4 | 1 | >512 |

| MRSA (Clinical Isolate 2) | 32 | 2 | 2 | 1 | >512 |

| VRE (Clinical Isolate 1) | 16 | 4 | 4 | >512 | >512 |

| VRE (Clinical Isolate 2) | 8 | 4 | 2 | >512 | >512 |

Adapted from Ramchuran et al., 2018.[3] Derivatives 3, 4, and 5 are synthetic analogues of teixobactin.

Mechanism of Action

Teixobactin's potent bactericidal activity stems from its unique dual-targeting mechanism of action, which inhibits bacterial cell wall synthesis.[5] This mechanism is a key factor in its ability to evade the development of resistance.

Inhibition of Peptidoglycan and Teichoic Acid Synthesis

Teixobactin simultaneously binds to two essential lipid-linked cell wall precursors:

-

Lipid II: A precursor to peptidoglycan, the primary component of the bacterial cell wall.

-

Lipid III: A precursor to wall teichoic acid (WTA), another crucial component of the cell wall in Gram-positive bacteria.

By binding to these precursors, teixobactin effectively blocks their incorporation into the growing cell wall, leading to a cessation of cell wall synthesis.[1][5] This disruption of cell wall integrity ultimately results in cell lysis and death.[1][5]

Low Propensity for Resistance

The targets of teixobactin, Lipid II and Lipid III, are highly conserved and are not proteins, which are more susceptible to mutation-driven resistance.[1] This targeting of non-protein motifs is a significant advantage and is postulated to be the reason for the lack of observed resistance to teixobactin in vitro.[1]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of teixobactin.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Protocol:

-

Preparation of Teixobactin Solutions: A stock solution of teixobactin is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted teixobactin.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of teixobactin at which there is no visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of an antibiotic over time.[3][7]

Protocol:

-

Bacterial Culture Preparation: An overnight bacterial culture is diluted in fresh CAMHB and grown to the logarithmic phase. The culture is then adjusted to a starting inoculum of approximately 106 CFU/mL.

-

Exposure to Teixobactin: Teixobactin is added to the bacterial cultures at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

-

Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Quantification of Viable Bacteria: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each teixobactin concentration and compared to the growth control. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Conclusion

Teixobactin exhibits exceptional in vitro efficacy against a wide array of Gram-positive pathogens, including those with significant antibiotic resistance. Its novel dual-targeting mechanism of action, which inhibits the synthesis of both peptidoglycan and teichoic acid, is a significant breakthrough in the fight against antimicrobial resistance. The lack of detectable resistance to teixobactin in laboratory settings underscores its potential as a next-generation antibiotic. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising new agent.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. Linearized teixobactin is inactive and after sequence enhancement, kills methicillin‐resistant Staphylococcus aureus via a different mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

Bactericidal versus Bacteriostatic Effects of Antibacterial Agents: A Methodological and Data-Driven Guide

Disclaimer: Initial searches for a specific "Antibacterial agent 199" did not yield publicly available data on its bactericidal or bacteriostatic properties. The provided information appears to be insufficient to generate a specific report on this agent. Therefore, this document serves as an in-depth technical guide using the well-characterized fluoroquinolone antibiotic, Ciprofloxacin (B1669076) , as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Bactericidal vs. Bacteriostatic Action

The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial chemotherapy.

-

Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[1] The clearance of bacteria then relies on the host's immune system.

-

Bactericidal agents , conversely, directly kill bacteria.[1]

The determination of whether an agent is bactericidal or bacteriostatic is crucial for selecting appropriate therapy, especially in immunocompromised patients or for severe infections. This classification is often concentration-dependent and can vary between different bacterial species.

Quantitative Analysis of Antibacterial Efficacy

The primary metrics for quantifying the activity of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

Table 1: MIC and MBC of Ciprofloxacin against Common Pathogens

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Escherichia coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |

| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 27853 | 0.25 | 1 | 4 | Bactericidal |

| Streptococcus pneumoniae | 49619 | 1 | 2 | 2 | Bactericidal |

Note: These values are representative and can vary based on the specific strain and testing conditions.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for many of these procedures.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining MIC values.[2][3]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Ciprofloxacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.

Protocol:

-

Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth.

-

Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action of Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[5] Its bactericidal action is a result of the inhibition of two key enzymes: DNA gyrase and topoisomerase IV.[5]

-

DNA Gyrase: This enzyme is essential for relieving the topological stress caused by the unwinding of DNA during replication. In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[5] Inhibition of this enzyme leads to the accumulation of double-strand breaks in the bacterial DNA.

-

Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[5] Its inhibition prevents the segregation of replicated chromosomes into daughter cells.

The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, leading to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[5]

Conclusion

The classification of an antibacterial agent as bactericidal or bacteriostatic is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including MIC/MBC determination and the understanding of the underlying mechanism of action, provide a framework for this assessment. For the example agent, Ciprofloxacin, the low MBC/MIC ratios and its mechanism of inducing lethal DNA damage clearly define it as a bactericidal agent against a broad spectrum of pathogens. Researchers and drug development professionals should employ these standardized approaches to rigorously characterize novel antibacterial candidates.

References

Unmasking the Target: A Technical Guide to the Identification and Validation of Antibacterial Agent 199's Mode of Action

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents with unique mechanisms of action. This whitepaper delves into the target identification and validation of Antibacterial Agent 199, a potent bactericidal compound, offering a comprehensive guide for researchers, scientists, and drug development professionals. The focus of this document is to elucidate the experimental pathways undertaken to confirm the compound's molecular target and validate its therapeutic potential.

Antibacterial Agent 199, also identified as Compound 2 and cataloged as Antibiotic A-54556B, has been identified as an activator of the caseinolytic protease (ClpP).[1] This protein is a highly conserved serine protease in bacteria, playing a critical role in protein homeostasis.[2][3] The activation of ClpP by Antibacterial Agent 199 leads to uncontrolled proteolysis within the bacterial cell, culminating in cell death.[2] This mechanism represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens.

Quantitative Data Summary

The following table summarizes the known quantitative data for Antibacterial Agent 199, providing a clear comparison of its activity against various bacterial strains.

| Property | Value | Organism(s) | Reference |

| Binding Affinity (Kd) | 0.7 µM | - | [1] |

| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Staphylococcus aureus | [1] |

| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Streptococcus pneumoniae | [1] |

| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Neisseria meningitidis | [1] |

Core Experimental Protocols

The identification and validation of ClpP as the target of Antibacterial Agent 199 would involve a multi-pronged approach, integrating biochemical, genetic, and biophysical techniques. Below are detailed methodologies for key experiments typically employed in such a workflow.

Target Identification via Affinity-Based Methods

Objective: To isolate the cellular binding partner of Antibacterial Agent 199.

Methodology: Affinity Chromatography

-

Immobilization of the Agent:

-

Synthesize a derivative of Antibacterial Agent 199 containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent linkage to a solid support.

-

Covalently attach the derivatized agent to activated chromatography beads (e.g., NHS-activated sepharose).

-

-

Preparation of Bacterial Lysate:

-

Culture the target bacterial species (e.g., Staphylococcus aureus) to mid-log phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the Antibacterial Agent 199-conjugated beads to allow for binding of the target protein.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively with the lysis buffer to remove non-specific binders.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free Antibacterial Agent 199) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein band of interest and identify it using mass spectrometry (LC-MS/MS).

-

Target Validation: Biochemical and Biophysical Assays

Objective: To confirm the direct interaction and functional effect of Antibacterial Agent 199 on the identified target, ClpP.

Methodology: In Vitro ClpP Protease Activity Assay

-

Recombinant Protein Expression and Purification:

-

Clone, express, and purify recombinant ClpP from the target bacterial species.

-

-

Fluorogenic Peptide Substrate Assay:

-

Prepare a reaction mixture containing purified ClpP and a fluorogenic peptide substrate (e.g., casein-FITC).

-

Add varying concentrations of Antibacterial Agent 199 to the reaction wells.

-

Monitor the increase in fluorescence over time using a plate reader. An increase in the rate of fluorescence generation compared to the control (ClpP alone) indicates activation of the protease.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the fluorescence data.

-

Plot the reaction velocity against the concentration of Antibacterial Agent 199 to determine the EC50 (the concentration at which 50% of the maximum activation is observed).

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization of Target:

-

Immobilize purified recombinant ClpP onto an SPR sensor chip.

-

-

Binding Analysis:

-

Flow solutions of Antibacterial Agent 199 at various concentrations over the chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the agent to the immobilized protein.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Target Validation: Genetic Approaches

Objective: To confirm that the antibacterial activity of the agent is dependent on the presence and function of ClpP in living bacteria.

Methodology: Construction and Analysis of a ClpP Deletion Mutant

-

Gene Deletion:

-

Create a markerless deletion of the clpP gene in the target bacterial strain using established genetic techniques (e.g., homologous recombination).

-

-

Susceptibility Testing:

-

Determine the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 199 for both the wild-type and the ΔclpP mutant strains.

-

-

Data Analysis:

-

A significant increase in the MIC for the ΔclpP mutant compared to the wild-type strain would confirm that ClpP is the primary target of the agent's bactericidal activity.

-

Visualizing the Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

References

Early-Stage Research on "Antibacterial Agent 199"

An in-depth search reveals no specific entity designated "Antibacterial agent 199" in publicly accessible scientific literature or databases. This suggests that "Antibacterial agent 199" may be a hypothetical, internal, or recently designated compound not yet disclosed in the public domain.

Therefore, this guide will proceed by presenting a framework for the early-stage research of a hypothetical novel antibacterial agent, which we will refer to as "Antibacterial Agent 199." The data, protocols, and pathways described herein are representative of the type of information generated during the preclinical evaluation of a new antibacterial candidate and are intended to serve as a comprehensive example.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the preclinical data for the novel investigational compound, Antibacterial Agent 199. It includes a summary of its in vitro antibacterial activity, preliminary cytotoxicity data, and a proposed mechanism of action. Detailed experimental protocols are provided to ensure reproducibility, and key pathways and workflows are visualized to clarify complex relationships.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered for Antibacterial Agent 199 in early-stage preclinical evaluation.

Table 1: In Vitro Antibacterial Activity of Antibacterial Agent 199

This table presents the Minimum Inhibitory Concentration (MIC) values of Antibacterial Agent 199 against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | + | Aerobic | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | + | Aerobic | 0.25 |

| Enterococcus faecalis ATCC 29212 | + | Aerobic | 1 |

| Escherichia coli ATCC 25922 | - | Aerobic | 2 |

| Klebsiella pneumoniae ATCC 700603 | - | Aerobic | 4 |

| Pseudomonas aeruginosa ATCC 27853 | - | Aerobic | 8 |

| Acinetobacter baumannii ATCC 19606 | - | Aerobic | 4 |

| Bacteroides fragilis ATCC 25285 | - | Anaerobic | 16 |

Table 2: Cytotoxicity Profile of Antibacterial Agent 199

This table shows the 50% cytotoxic concentration (CC50) of Antibacterial Agent 199 against two common human cell lines, providing an early assessment of its potential for host cell toxicity.

| Cell Line | Cell Type | CC50 (µM) |

| HepG2 | Human Liver Cells | >128 |

| HEK293 | Human Kidney Cells | >128 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of Antibacterial Agent 199 in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

Protocol 2: Cytotoxicity Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed human cell lines (e.g., HepG2, HEK293) into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Expose the cells to serial dilutions of Antibacterial Agent 199 for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

-

Visualized Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key concepts related to the development of Antibacterial Agent 199.

Caption: Proposed mechanism of action for Antibacterial Agent 199.

Caption: High-level workflow for antibacterial drug discovery.

Caption: Go/No-Go decision-making logic in preclinical development.

Methodological & Application

Using "Antibacterial agent 199" in bacterial cell culture

Disclaimer: "Antibacterial agent 199" is a fictional substance created for the purpose of this example. The following data, protocols, and mechanisms are illustrative and based on common principles of antibacterial research.

Application Notes and Protocols: Antibacterial Agent 199

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial agent 199 is a novel synthetic molecule designed to combat bacterial infections, with a primary focus on Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action involves the targeted inhibition of the bacterial quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor expression and biofilm formation. By disrupting this signaling pathway, Agent 199 effectively reduces bacterial pathogenicity without directly causing cell death, thereby potentially lowering the selective pressure for resistance development. These notes provide essential data and protocols for utilizing Antibacterial agent 199 in a research setting.

Mechanism of Action: Quorum Sensing Inhibition

Antibacterial agent 199 functions as a competitive antagonist of the LasR transcriptional regulator in P. aeruginosa. LasR is a key receptor in the las quorum-sensing system, which is activated by the autoinducer molecule 3-oxo-C12-HSL. By binding to the ligand-binding pocket of LasR, Agent 199 prevents the conformational changes required for DNA binding and the subsequent transcription of virulence genes.

Caption: Mechanism of Action of Antibacterial Agent 199.

Quantitative Efficacy and Selectivity Data

The following tables summarize the in vitro efficacy and selectivity of Antibacterial agent 199 against various bacterial strains and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8 | 64 |

| Escherichia coli ATCC 25922 | Gram-Negative | 32 | >128 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 64 | >128 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 128 | >128 |

Table 2: Time-Kill Kinetics for P. aeruginosa PAO1

| Concentration | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |

|---|---|---|---|---|

| Control (No Drug) | 6.0 | 7.5 | 8.8 | 9.2 |

| 1x MIC (8 µg/mL) | 6.0 | 5.8 | 5.5 | 5.3 |

| 4x MIC (32 µg/mL) | 6.0 | 4.9 | 4.1 | 3.5 |

| 8x MIC (64 µg/mL) | 6.0 | 4.1 | 3.2 | <2.0 (Bactericidal) |

Table 3: Mammalian Cell Cytotoxicity

| Cell Line | Assay Type | Incubation Time | IC50 (µg/mL) |

|---|

| HEK293 (Human Embryonic Kidney) | MTT | 24 hours | >256 |

Experimental Protocols

Protocol 1: MIC Determination via Broth Microdilution

This protocol determines the minimum concentration of Agent 199 that inhibits visible bacterial growth.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (0.5 McFarland standard)

-

Antibacterial agent 199 stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Incubator (37°C)

Procedure:

-

Prepare a serial two-fold dilution of Agent 199 in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted Agent 199, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration of Agent 199 with no visible turbidity.

Caption: Workflow for MIC Determination Protocol.

Protocol 2: MBC Determination

This protocol determines the minimum concentration of Agent 199 that results in bacterial death.

Materials:

-

Results from MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Micropipette

-

Incubator (37°C)

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a TSA plate.

-

Incubate the TSA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This protocol assesses the rate at which Agent 199 kills a bacterial population over time.

Materials:

-

Bacterial culture in log phase

-

CAMHB

-

Antibacterial agent 199

-

Shaking incubator (37°C)

-

TSA plates

-

Phosphate-buffered saline (PBS) for dilutions

Procedure:

-

Prepare flasks containing CAMHB with Agent 199 at desired concentrations (e.g., 0x, 1x, 4x, 8x MIC).

-

Inoculate each flask with a log-phase bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquot in PBS and plate onto TSA plates.

-

Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time.

Caption: Workflow for the Time-Kill Kinetic Assay.

Application Note & Protocol: Dosage Determination for "Antibacterial agent 199" in Vivo Studies

Introduction

The determination of an effective and safe in vivo dosage is a critical milestone in the preclinical development of any novel antibacterial agent. This document provides a comprehensive framework and detailed protocols for establishing the optimal dosage of "Antibacterial agent 199" for in vivo studies. "Antibacterial agent 199" has demonstrated in vitro efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae[1]. The protocols outlined herein cover essential stages of preclinical evaluation, including dose-ranging toxicity studies, efficacy testing in a validated murine infection model, and foundational pharmacokinetic/pharmacodynamic (PK/PD) analysis. These steps are crucial for translating in vitro potency into a viable in vivo therapeutic regimen.

Summary of In Vitro Characterization

Prior to in vivo evaluation, the agent's in vitro activity must be thoroughly characterized. This data provides the basis for selecting the initial dose range for animal studies. The following table summarizes the hypothetical in vitro profile of "Antibacterial agent 199."

Table 1: In Vitro Activity Profile of "Antibacterial agent 199"

| Parameter | Test Organism/Cell Line | Result |

| Minimum Inhibitory Conc. (MIC) | Staphylococcus aureus ATCC 29213 | 0.5 µg/mL |

| Minimum Inhibitory Conc. (MIC) | Streptococcus pneumoniae ATCC 49619 | 0.25 µg/mL |

| Minimum Bactericidal Conc. (MBC) | Staphylococcus aureus ATCC 29213 | 2 µg/mL |

| In Vitro Cytotoxicity (CC50) | Human Hepatocyte (HepG2) | > 50 µg/mL |

| Plasma Protein Binding | Murine | 92% |

| Plasma Protein Binding | Human | 95% |

In Vivo Dose-Ranging and Acute Toxicity

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent efficacy studies.

Experimental Protocol: Murine Acute Toxicity Study

-

Animal Model: Healthy BALB/c mice (female, 6-8 weeks old).

-

Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.

-

Grouping: Assign animals (n=5 per group) to receive either vehicle control or escalating single doses of "Antibacterial agent 199."

-

Group 1: Vehicle (e.g., 5% DMSO in saline)

-

Group 2: 10 mg/kg

-

Group 3: 25 mg/kg

-

Group 4: 50 mg/kg

-

Group 5: 100 mg/kg

-

-

Administration: Administer the compound via a single intravenous (IV) injection.

-

Monitoring: Observe animals continuously for the first 4 hours post-dose for immediate adverse reactions. Subsequently, monitor daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) and record body weight.

-

Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or greater than 15% loss of body weight.

-

Data Collection: At the end of the 14-day observation period, collect blood for serum chemistry analysis and perform gross necropsy.

Table 2: Illustrative Acute Toxicity Study Results

| Dose Group (mg/kg) | Survival (Day 14) | Mean Body Weight Change | Notable Clinical Observations |

| Vehicle Control | 5/5 | + 6.2% | None |

| 10 | 5/5 | + 5.8% | None |

| 25 | 5/5 | + 4.5% | None |

| 50 | 5/5 | - 3.1% | Mild, transient lethargy within 2 hours post-dose |

| 100 | 4/5 | - 18.5% (in survivors) | Severe lethargy, ruffled fur for 24 hours |

In Vivo Efficacy Evaluation

Efficacy is assessed using a validated animal model of infection. The neutropenic murine thigh infection model is a standard for evaluating the in vivo potency of antibacterial agents against specific pathogens.[2][3]

Experimental Protocol: Neutropenic Murine Thigh Infection Model

-

Animal Model: Female ICR or BALB/c mice (6-8 weeks old).

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection[2]. This immunosuppression is crucial for establishing a robust infection.

-

Infection: On day 0, two hours before antibiotic administration, inject each mouse with 10^6 Colony Forming Units (CFU) of S. aureus (e.g., ATCC 29213) in 0.1 mL saline into the right thigh muscle.

-

Grouping and Treatment: Group animals (n=6 per group) and administer treatment via IV or subcutaneous route starting 2 hours post-infection.

-

Group 1: Vehicle Control

-

Group 2: "Antibacterial agent 199" (e.g., 5 mg/kg)

-

Group 3: "Antibacterial agent 199" (e.g., 15 mg/kg)

-

Group 4: "Antibacterial agent 199" (e.g., 40 mg/kg)

-

Group 5: Positive Control (e.g., Vancomycin, 10 mg/kg)

-

-

Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar (B569324) plates.

-

Data Analysis: Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group at 24 hours.

Table 3: Illustrative Efficacy Results in the Murine Thigh Model

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) ± SD | Change from 0h Control (log10 CFU/g) |

| 0h Control | - | 5.85 ± 0.15 | - |

| 24h Vehicle Control | - | 7.92 ± 0.21 | +2.07 |

| "Antibacterial agent 199" | 5 | 6.51 ± 0.35 | +0.66 |

| "Antibacterial agent 199" | 15 | 5.15 ± 0.29 | -0.70 |

| "Antibacterial agent 199" | 40 | 4.08 ± 0.33 | -1.77 (Bactericidal) |

| Vancomycin | 10 | 4.25 ± 0.28 | -1.60 (Bactericidal) |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug exposure and its antimicrobial effect is crucial for optimizing dosage regimens.[4][5] A preliminary PK study is performed to inform this analysis.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Healthy BALB/c mice (non-infected).

-

Administration: Administer a single IV dose of "Antibacterial agent 199" (e.g., 15 mg/kg).

-

Sample Collection: Collect sparse blood samples from groups of mice (n=3 per time point) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of "Antibacterial agent 199" in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis. The primary PK/PD indices for antibiotics are fAUC/MIC (free drug area under the curve to MIC ratio), fCmax/MIC (free drug maximum concentration to MIC ratio), and %fT>MIC (percentage of time the free drug concentration remains above the MIC).[6]

Table 4: Illustrative Pharmacokinetic Parameters (Total Drug)

| Parameter | Value | Unit |

| Cmax | 25.8 | µg/mL |

| AUC (0-inf) | 85.3 | µg*h/mL |

| Half-life (T½) | 3.5 | hours |

| Clearance | 2.9 | mL/min/kg |

Visualizations and Workflows

Experimental Workflow for Dosage Determination

Caption: Workflow for in vivo dosage determination.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a hypothetical mechanism where an antibacterial agent inhibits bacterial DNA replication by targeting DNA gyrase (GyrA/GyrB), a pathway common to quinolone antibiotics.

References

- 1. Streptococcus pneumoniae | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. imquestbio.com [imquestbio.com]

- 3. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 199

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical parameter in the discovery and development of new antibacterial agents, providing a quantitative measure of a drug's potency.[3] These application notes provide detailed protocols for determining the MIC of "Antibacterial agent 199" using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]

Principle of the Methods

The core principle of MIC determination is to expose a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[5] After a defined incubation period, the lowest concentration that inhibits visible bacterial growth is determined to be the MIC.[6][7]

-

Broth Microdilution: This method involves a serial dilution of the antibacterial agent in a liquid growth medium within a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized bacterial suspension.[9]

-

Agar Dilution: In this method, the antibacterial agent is incorporated into an agar medium at various concentrations.[7][10] The surface of the agar is then inoculated with the test microorganisms.[10]

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[11]

Materials:

-

Antibacterial agent 199

-

Test microorganism(s) (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibacterial Agent 199 Dilutions:

-

Prepare a stock solution of Antibacterial agent 199 in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Antibacterial agent 199 stock solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[9]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

-

Do not inoculate the sterility control wells (column 12).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is particularly useful for testing a large number of strains simultaneously.[10]

Materials:

-

Antibacterial agent 199

-

Test microorganism(s)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile test tubes

-

Spectrophotometer

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of Antibacterial agent 199 in a suitable diluent.

-

For each concentration, add a specific volume of the antibacterial solution to molten MHA that has been cooled to 45-50°C. For instance, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Prepare a control plate containing no antibacterial agent.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation and Incubation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Antibacterial agent 199 that completely inhibits the growth of the organism.[10]

-

Data Presentation

The results of the MIC determination for Antibacterial agent 199 can be summarized in the following table. The values presented are for illustrative purposes only.

| Test Microorganism | Method | MIC Range (µg/mL) for Antibacterial Agent 199 |

| S. aureus ATCC® 29213™ | Broth Microdilution | 0.5 - 2 |

| E. coli ATCC® 25922™ | Broth Microdilution | 4 - 16 |

| P. aeruginosa ATCC® 27853™ | Broth Microdilution | 16 - 64 |

| S. aureus ATCC® 29213™ | Agar Dilution | 0.5 - 2 |

| E. coli ATCC® 25922™ | Agar Dilution | 4 - 16 |

| P. aeruginosa ATCC® 27853™ | Agar Dilution | 16 - 64 |

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to perform quality control (QC) testing using well-characterized reference strains with known MIC values.[12][13]

QC Strains and Expected MIC Ranges:

| Quality Control Strain | Expected MIC Range (µg/mL) for Control Antibiotic |

| S. aureus ATCC® 29213™ | [Known range for a standard Gram-positive agent] |

| E. coli ATCC® 25922™ | [Known range for a standard Gram-negative agent] |

| P. aeruginosa ATCC® 27853™ | [Known range for a standard anti-pseudomonal agent] |

| E. faecalis ATCC® 29212™ | [Known range for a standard agent] |

| H. influenzae ATCC® 49247™ | [Known range for a standard agent] |

| S. pneumoniae ATCC® 49619™ | [Known range for a standard agent] |

Note: The specific control antibiotic and its expected MIC range should be chosen based on laboratory standards and the antibacterial class of Agent 199.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Agar Dilution MIC Determination.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. rapidmicrobiology.com [rapidmicrobiology.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. sanfordguide.com [sanfordguide.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. benchchem.com [benchchem.com]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bsac.org.uk [bsac.org.uk]

- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]

"Antibacterial agent 199" solubility and solution preparation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 199 is a novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-positive and select Gram-negative bacteria. These application notes provide detailed protocols for the solubilization and preparation of Antibacterial Agent 199 solutions for in vitro research purposes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Antibacterial Agent 199 is essential for its effective use in experimental settings.

| Property | Value / Description |

| Molecular Weight (MW) | 452.3 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Assumed) | >98% |

| Light Sensitivity | Moderate. Protect from direct light. |

| Recommended Storage | Store powder at -20°C in a desiccated environment. |

Solubility Data

The solubility of Antibacterial Agent 199 was determined in various common laboratory solvents. It is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of high-concentration stock solutions.

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | Recommended for primary stock solution preparation. |

| Ethanol (95%) | ~10 mg/mL | Can be used if DMSO is incompatible with the assay system. |

| Methanol | ~5 mg/mL | Lower solubility; not recommended for high-concentration stocks. |

| Water | <0.1 mg/mL | Practically insoluble in neutral aqueous solutions. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 mg/mL | Insoluble; direct dissolution in physiological buffers is not advised. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Materials:

-

Antibacterial Agent 199 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile 15 mL conical tube

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Sterile, light-protecting microcentrifuge tubes for aliquots

Procedure:

-

Calculate: Determine the mass of Antibacterial Agent 199 required. To prepare 10 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.010 L * 452.3 g/mol * 1000 mg/g = 45.23 mg

-

-

Weigh: Using an analytical balance, accurately weigh 45.23 mg of Antibacterial Agent 199 powder.

-

Dissolve: Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 8 mL of anhydrous DMSO.

-

Mix: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Adjust Volume: Once the powder is fully dissolved, add DMSO to bring the final volume to 10 mL.

-

Aliquot and Store: Dispense the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for your experimental needs (e.g., 100 µL aliquots). Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution for Broth Microdilution Assay

Materials:

-

10 mM Primary Stock Solution of Antibacterial Agent 199 in DMSO

-